

A Technical Guide to the Spectroscopic Analysis of 2,6-Difluorobenzylamine

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Compound of Interest

Compound Name: 2,6-Difluorobenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Difluorobenzylamine** (CAS No: 69385-30-4), a versatile chemical intermediate widely used in pharmaceutical development and organic synthesis.^[1] The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and ease of comparison.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for **2,6-Difluorobenzylamine**. While the mass spectrometry data is derived from public databases, the NMR and IR data presented below are illustrative, based on the compound's structure and typical spectroscopic values, as specific peak lists are often held within subscription-based databases. Researchers should consult databases such as SpectraBase and the NIST Chemistry WebBook for verified spectra.^{[2][3][4]}

¹H NMR Spectroscopy

The proton NMR spectrum of **2,6-Difluorobenzylamine** is characterized by signals from the aminomethyl protons, the exchangeable amine protons, and the aromatic protons on the disubstituted ring.

Table 1: Illustrative ¹H NMR Data for **2,6-Difluorobenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.35	Multiplet (m)	1H	Ar-H (para)
~6.85 - 7.00	Multiplet (m)	2H	Ar-H (meta)
~3.95	Singlet (s)	2H	-CH ₂ -
~1.60	Broad Singlet (s)	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data is illustrative.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the benzylic carbon, and the four unique carbon environments of the difluorinated aromatic ring.

Table 2: Illustrative ¹³C NMR Data for **2,6-Difluorobenzylamine**

Chemical Shift (δ) ppm	Assignment
~161.5 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	C2 / C6 (ipso-F)
~129.0 (t, $^3\text{J}_{\text{CCF}} \approx 10$ Hz)	C4 (para)
~115.0 (t, $^2\text{J}_{\text{CCF}} \approx 20$ Hz)	C1 (ipso-CH ₂)
~111.5 (d, $^2\text{J}_{\text{CCF}} \approx 25$ Hz)	C3 / C5 (meta)
~35.0	-CH ₂ -

Solvent: CDCl₃, Reference: CDCl₃ (77.2 ppm). Data is illustrative.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene group, and the characteristic strong C-F bonds.

Table 3: Characteristic IR Absorption Bands for **2,6-Difluorobenzylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2950	Medium	Aliphatic C-H Stretch (-CH ₂ -)
1600 - 1620	Strong	C=C Aromatic Ring Stretch
1450 - 1500	Strong	C=C Aromatic Ring Stretch
1200 - 1300	Strong	C-N Stretch
1000 - 1100	Strong	C-F Stretch

Sample Preparation: Neat liquid or KBr pellet. Data is illustrative.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For **2,6-Difluorobenzylamine** (Molecular Weight: 143.13 g/mol), electron ionization (EI) would be a common technique.[3][7]

Table 4: Mass Spectrometry Data (GC-MS) for **2,6-Difluorobenzylamine**

m/z	Relative Intensity	Assignment
143	Moderate	[M] ⁺ (Molecular Ion)
142	High	[M-H] ⁺
123	High	[M-H-HF] ⁺ or [C ₇ H ₄ F] ⁺
30	High	[CH ₂ NH ₂] ⁺

Source: PubChem.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Weigh approximately 15-25 mg of **2,6-Difluorobenzylamine** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[5]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve maximum homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless splitting from fluorine is observed).[8]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent signal at 77.2 ppm.[5]
 - Integrate the signals in the ^1H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):

- Place one to two drops of neat **2,6-Difluorobenzylamine** liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.
- Sample Preparation (ATR): Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a single drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
 - Place the prepared sample holder into the spectrometer's sample compartment.
 - Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Data Processing: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

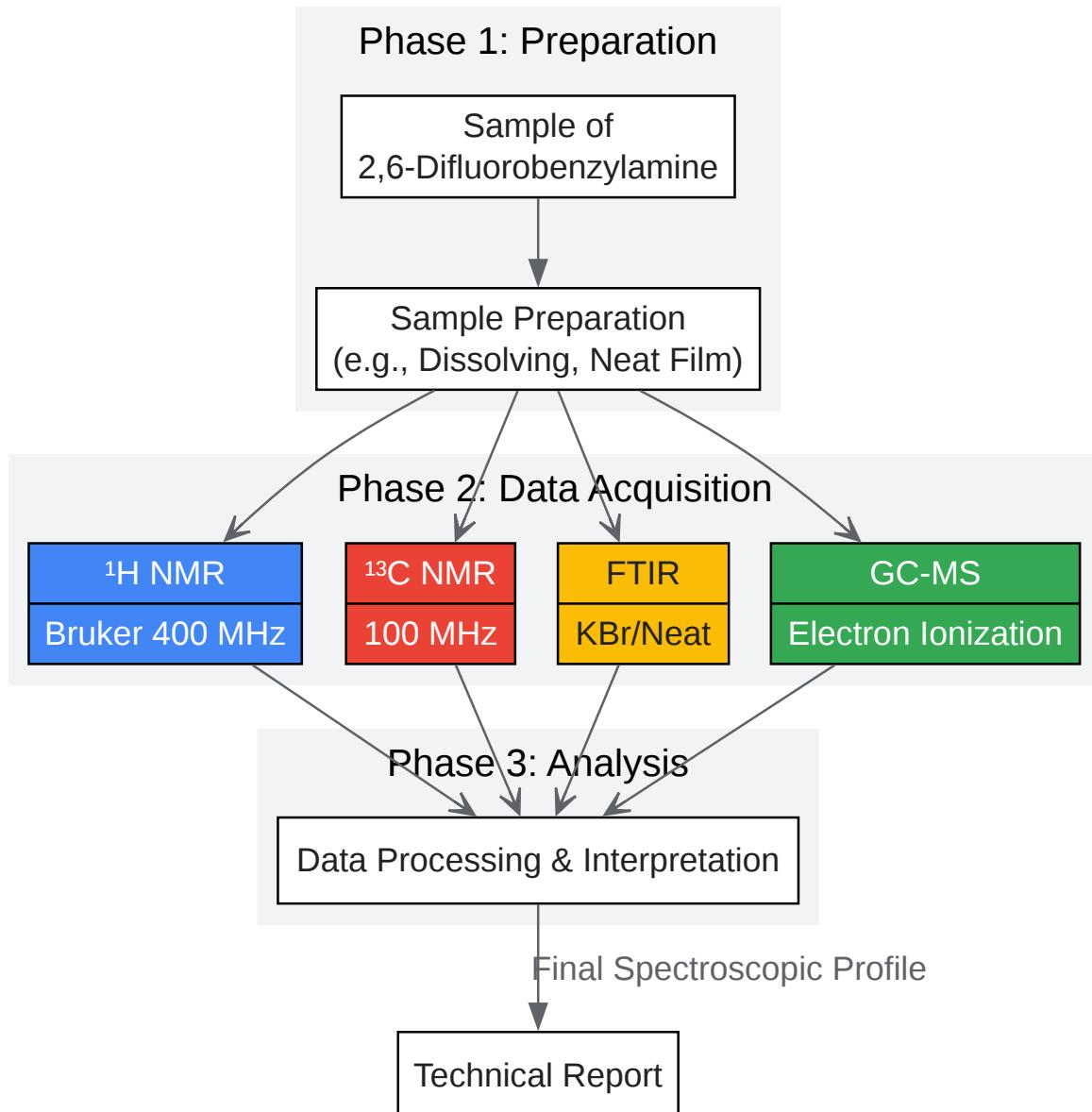
- Sample Introduction: For a typical GC-MS analysis, dissolve a small amount of **2,6-Difluorobenzylamine** in a suitable volatile solvent (e.g., dichloromethane or methanol). Inject the solution into the gas chromatograph (GC) inlet, where it is vaporized and separated on the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

- Detection and Spectrum Generation: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative ion abundance versus m/z .

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structure of **2,6-Difluorobenzylamine**.

General Workflow for Spectroscopic Analysis



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